molecular formula C12H24N2O4 B14156155 2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate CAS No. 63834-86-6

2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate

Cat. No.: B14156155
CAS No.: 63834-86-6
M. Wt: 260.33 g/mol
InChI Key: VZFAZSVWRYAFBK-UHFFFAOYSA-N
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Description

2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is an organic compound with a complex structure. It is used in various industrial and research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate typically involves the reaction of 2-ethyl-2-(1-methylbutyl)-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: In the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1-butanol: An alcohol with a similar carbon backbone but different functional groups.

    2-Ethyl-2-(1-methylbutyl)malonate: A malonate ester with a similar structure but different reactivity.

    2-Ethylhexanol: Another alcohol with a branched structure, used in plasticizers and lubricants.

Uniqueness

2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is unique due to its dual carbamate groups, which provide distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.

Properties

CAS No.

63834-86-6

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-ethyl-3-methylhexyl] carbamate

InChI

InChI=1S/C12H24N2O4/c1-4-6-9(3)12(5-2,7-17-10(13)15)8-18-11(14)16/h9H,4-8H2,1-3H3,(H2,13,15)(H2,14,16)

InChI Key

VZFAZSVWRYAFBK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)(COC(=O)N)COC(=O)N

Origin of Product

United States

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